molecular formula C10H13N5O4 B1496545 5'-Deoxyguanosine CAS No. 5151-99-5

5'-Deoxyguanosine

Cat. No. B1496545
CAS RN: 5151-99-5
M. Wt: 267.24 g/mol
InChI Key: FBLYADUDJIDSCH-UUOKFMHZSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5’-Deoxyguanosine is composed of the purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose . It is similar to guanosine, but with one hydroxyl group removed from the 2’ position of the ribose sugar (making it deoxyribose). If a phosphate group is attached at the 5’ position, it becomes deoxyguanosine monophosphate . Deoxyguanosine is one of the four deoxyribonucleosides that make up DNA .


Synthesis Analysis

A series of non-hydrolysable 5’-aryl substituted GDP analogs has been synthesized by reacting 5’-azido-5’-deoxyguanosine with different aryl- and benzyloxy-alkynes . Cu (I) nanoparticles in water were found to be the most efficient catalyst, producing the desired 5’-arylguanosines with good yields .


Molecular Structure Analysis

The molecular formula of 5’-Deoxyguanosine is C10H13N5O4 . The structure includes a purine nucleobase guanine linked by its N9 nitrogen to the C1 carbon of deoxyribose .


Chemical Reactions Analysis

The chemical reactions involving 5’-Deoxyguanosine are complex and varied. For instance, a series of non-hydrolysable 5’-aryl substituted GDP analogs has been synthesized by reacting 5’-azido-5’-deoxyguanosine with different aryl- and benzyloxy-alkynes .


Physical And Chemical Properties Analysis

The molar mass of 5’-Deoxyguanosine is 267.245 g·mol−1 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Chemistry and Biology of Purine Lesions

5'-Deoxyguanosine plays a significant role in the study of DNA modifications, particularly as part of tandem-type lesions like 5',8-cyclo-2'-deoxyadenosine and 5',8-cyclo-2'-deoxyguanosine. These lesions arise from the chemistry of C5' radicals generated by hydroxyl radical attacks on 2-deoxyribose units in DNA. Their quantitative determination in biological samples is challenging but crucial for understanding free radical damage in mammalian DNA, highlighting their importance as biomarkers for oxidative stress and potential links to human health (Chatgilialoglu, Ferreri, & Terzidis, 2011).

Mechanistic Insights into Radical Cyclization

Research on the diastereomeric forms of 5',8-cyclo-2'-deoxyguanosine has provided insights into the mechanisms of cyclization reactions involving 2'-deoxyguanosine. This understanding is critical for exploring the processes that lead to DNA damage and mutations, particularly under conditions like gamma-irradiation and photolysis (Chatgilialoglu et al., 2007).

Role in DNA Damage and Repair

5'-Deoxyguanosine is central to studies on DNA damage and repair mechanisms. The formation of lesions like 8,5'-cyclo-2'-deoxyadenosine and 8,5'-cyclo-2'-deoxyguanosine due to hydroxyl radical attack and their subsequent repair processes are significant in understanding diseases linked to defective nucleotide excision repair. These lesions can cause significant distortion in the DNA double helix, affecting DNA polymerase function, gene expression, and potentially leading to carcinogenesis and neuronal death (Jaruga & Dizdaroglu, 2008).

Quantification and Analysis Techniques

Advanced techniques in liquid chromatography and mass spectrometry have been developed for the measurement and analysis of lesions involving 5'-deoxyguanosine. This includes the development of efficient protocols for DNA damage measurement, highlighting the importance of accurate lesion quantification in research related to oxidative stress and DNA repair mechanisms (Terzidis & Chatgilialoglu, 2015).

Applications in Molecular Biology and Biochemistry

5'-Deoxyguanosine derivatives are crucial in molecular biology, particularly in the synthesis of nucleoside analogs and their incorporation into oligodeoxynucleotides. This has implications for understanding DNA–protein interactions, DNA synthesis, and repair processes. The creation of these analogs, such as 1-deaza-2'-deoxyguanosine, provides insights into base pairing mechanisms and the structural impacts of specific nucleoside modifications (Kojima et al., 2003).

properties

IUPAC Name

2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-methyloxolan-2-yl]-1H-purin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5O4/c1-3-5(16)6(17)9(19-3)15-2-12-4-7(15)13-10(11)14-8(4)18/h2-3,5-6,9,16-17H,1H3,(H3,11,13,14,18)/t3-,5-,6-,9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLYADUDJIDSCH-UUOKFMHZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(O1)N2C=NC3=C2N=C(NC3=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C2N=C(NC3=O)N)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5'-Deoxyguanosine

CAS RN

5151-99-5
Record name 5'-Deoxyguanosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005151995
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5'-Deoxyguanosine
Reactant of Route 2
5'-Deoxyguanosine
Reactant of Route 3
5'-Deoxyguanosine
Reactant of Route 4
5'-Deoxyguanosine
Reactant of Route 5
5'-Deoxyguanosine
Reactant of Route 6
5'-Deoxyguanosine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.